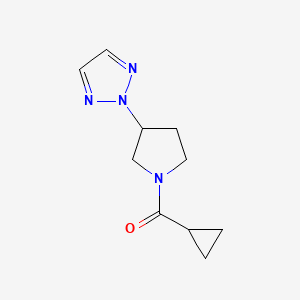

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone

Description

The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone” features a pyrrolidine scaffold substituted at the 3-position with a 2H-1,2,3-triazole moiety and a cyclopropylmethanone group at the 1-position. This structure combines a five-membered saturated amine ring (pyrrolidine) with a heterocyclic triazole, known for its metabolic stability and hydrogen-bonding capacity, and a cyclopropyl group that enhances steric bulk and conformational rigidity.

Properties

IUPAC Name |

cyclopropyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c15-10(8-1-2-8)13-6-3-9(7-13)14-11-4-5-12-14/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKIHTNHTNMGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a Grignard reaction or other suitable organometallic reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.

Industry:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism by which (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Note: The molecular formula and weight of the target compound are inferred based on structural analogs in the evidence.

Key Observations:

Substituent Effects on Lipophilicity and Solubility The m-tolyl variant (C17H20N4O) exhibits increased lipophilicity due to the aromatic methyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The furan-3-yl analog (C14H16N4O2) demonstrates improved solubility due to the oxygen-rich furan ring, making it more suitable for aqueous formulations .

Bioactivity Trends

- The purine-pyrimidine derivative (C20H24N8O) in is structurally complex and likely targets kinases or nucleotide-binding proteins, as purine analogs are common in antiviral and anticancer agents .

- The target compound’s simpler triazole-pyrrolidine scaffold may favor interactions with enzymes or receptors requiring hydrogen-bonding motifs (e.g., triazole’s N-atoms) and conformational restriction (cyclopropyl group).

Synthetic Accessibility Compounds with aryl substituents (e.g., m-tolyl, furan-3-yl) are synthesized via coupling reactions, as seen in , where bis-enaminones react with amines or diazonium salts in DMF/EtOH . The target compound’s cyclopropylmethanone group may require specialized reagents (e.g., cyclopropane carboxylic acid derivatives) or transition-metal catalysis for efficient synthesis.

Research Implications and Gaps

- Structural Characterization : While NMR and IR data are available for analogs like compound 7b in (e.g., δ 2.22 ppm for CH3, 185.0 ppm for C=O), the target compound’s spectral data remain uncharacterized .

- Biological Activity: No direct evidence links the target compound to specific therapeutic applications.

- Thermodynamic Properties : Melting points and stability data for analogs vary widely (e.g., >300 °C for compound 7b vs. 275 °C for 11a in ), indicating that substituents critically influence crystallinity .

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone is a novel organic molecule that exhibits significant potential in medicinal chemistry. This compound combines a triazole ring, a pyrrolidine moiety, and a cyclopropyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Overview

The structural features of the compound are critical for its biological activity. The triazole ring is known for its ability to interact with various biological targets, while the pyrrolidine ring contributes to the compound's rigidity and stability. The cyclopropyl group enhances lipophilicity and may influence pharmacokinetic properties.

| Structural Feature | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities; involved in interactions with enzymes and receptors. |

| Pyrrolidine Moiety | Provides structural rigidity; affects binding affinity to biological targets. |

| Cyclopropyl Group | Enhances lipophilicity; may improve membrane permeability. |

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone primarily involves interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of triazole-containing compounds similar to (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone:

- A study demonstrated that triazole hybrids exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Another investigation reported that triazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Pharmacological Properties

The pharmacological properties of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone have been evaluated in vitro and in vivo:

Synthesis and Development

The synthesis of (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multi-step organic reactions:

- Formation of Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of Pyrrolidine Moiety : Conducted via reductive amination.

- Coupling with Cyclopropyl Group : Involves nucleophilic substitution or other coupling reactions to attach the cyclopropyl moiety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to synthesize (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(cyclopropyl)methanone?

- Answer: The synthesis often involves multi-step reactions, starting with the formation of the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific "click chemistry" reaction . Subsequent steps include functionalization of the pyrrolidine moiety and coupling with cyclopropanecarbonyl derivatives. For example, cyclopropanecarbonyl chloride may react with the pyrrolidine-triazole intermediate under basic conditions (e.g., using triethylamine) to form the final methanone product. Reaction progress is monitored via thin-layer chromatography (TLC) and purified via column chromatography. Structural validation is performed using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the three-dimensional conformation of this compound analyzed to predict biological interactions?

- Answer: X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry. Single-crystal diffraction data collected using synchrotron radiation or laboratory X-ray sources are refined with software like SHELXL . For compounds resistant to crystallization, nuclear Overhauser effect (NOE) NMR experiments provide spatial proximity data between protons. Computational modeling (e.g., DFT or molecular docking) further predicts interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can regioisomeric byproducts during triazole formation be minimized, and how are they characterized?

- Answer: The CuAAC reaction is inherently regioselective for 1,4-disubstituted triazoles, but trace 1,5-isomers may form under suboptimal conditions. To suppress byproducts:

- Use purified starting materials (azides/alkynes).

- Optimize catalyst loading (e.g., 5 mol% CuI).

- Monitor reaction progress via -NMR to detect isomer peaks at δ 7.5–8.5 ppm.

- Isolate isomers using preparative HPLC with a C18 column and acetonitrile/water gradients .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this:

-

Standardized assays: Use established protocols (e.g., NIH/NCATS guidelines) for IC determination.

-

Structural verification: Confirm batch purity via LC-MS and -NMR to rule out degradation .

-

Target validation: Perform knock-out/knock-in studies (e.g., CRISPR) to confirm on-target effects .

Reported Activity Contradictions Resolution Strategy Variability in kinase inhibition Use recombinant kinases (e.g., EGFR T790M) in TR-FRET assays Divergent cytotoxicity profiles Cross-validate in 3D spheroid vs. 2D monolayer models

Q. How is computational modeling integrated to predict the compound’s metabolic stability?

- Answer:

Metabolite prediction: Tools like GLORY or MetaSite identify probable oxidation sites (e.g., cyclopropane ring opening, triazole N-methylation).

Density Functional Theory (DFT): Calculates activation energies for cytochrome P450-mediated reactions.

MD simulations: Assess binding stability in liver microsome models to estimate half-life .

| Predicted Metabolic Pathway | Software/Tool |

|---|---|

| CYP3A4-mediated oxidation | MetaSite v5.0 |

| Glucuronidation likelihood | GLORY |

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Answer: Challenges include poor crystal growth due to conformational flexibility (pyrrolidine ring puckering) and low electron density for light atoms (e.g., cyclopropane carbons). Mitigation strategies:

- Cryocrystallography: Flash-cool crystals to 100 K to reduce thermal motion.

- Synchrotron radiation: Enhances resolution for weakly diffracting crystals.

- Twinned data refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .

Methodological Considerations

- Controlled experiments for biological assays: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .

- Stereochemical analysis: Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.